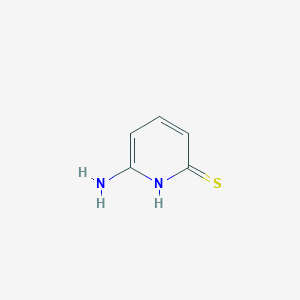
N,N-Diisopropyl-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diisopropyl-4-methylbenzenesulfonamide is a sulfonamide compound with the molecular formula C13H21NO2S. It is characterized by the presence of a sulfonamide functional group attached to a benzene ring substituted with a methyl group at the para position and two isopropyl groups attached to the nitrogen atom. Sulfonamides are known for their biological significance and have been widely studied for their therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with diisopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diisopropyl-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the sulfonamide group or other substituents on the benzene ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
N,N-Diisopropyl-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Sulfonamide derivatives are known for their therapeutic properties, and this compound may serve as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of N,N-Diisopropyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interfere with protein-protein interactions, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethyl-4-methylbenzenesulfonamide
- N,N-Diisopropylbenzenesulfonamide
- N,N-Diisopropyl-4-chlorobenzenesulfonamide
Uniqueness
N,N-Diisopropyl-4-methylbenzenesulfonamide is unique due to the presence of both isopropyl groups and a methyl group on the benzene ring. This specific substitution pattern can influence its chemical reactivity and biological activity, distinguishing it from other sulfonamide derivatives .
Propiedades
Número CAS |
73732-23-7 |
|---|---|
Fórmula molecular |
C13H21NO2S |
Peso molecular |
255.38 g/mol |
Nombre IUPAC |
4-methyl-N,N-di(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-10(2)14(11(3)4)17(15,16)13-8-6-12(5)7-9-13/h6-11H,1-5H3 |
Clave InChI |
ULXGAQBELHELND-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C(C)C)C(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Dimethylamino)propyl]phenol](/img/structure/B3193600.png)
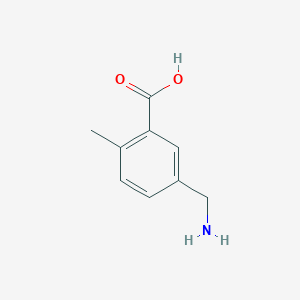
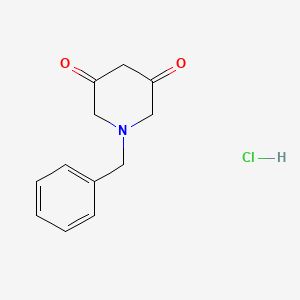
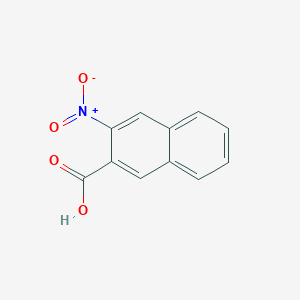
![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B3193644.png)
![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B3193647.png)
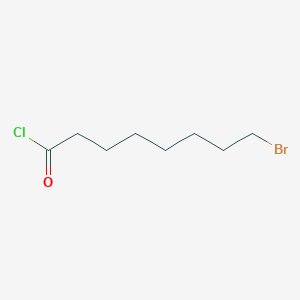
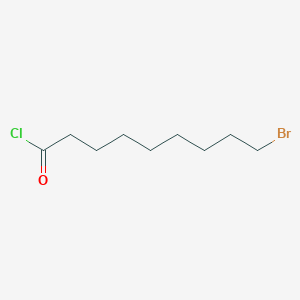
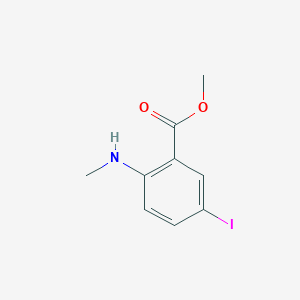
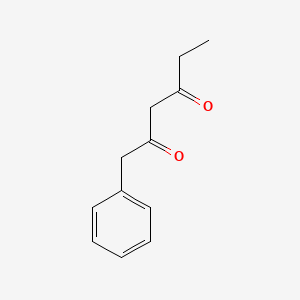
![4-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B3193682.png)
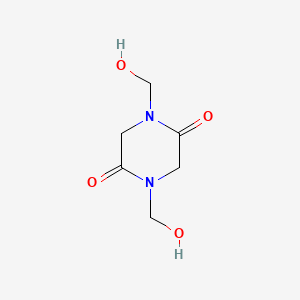
![2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B3193691.png)
